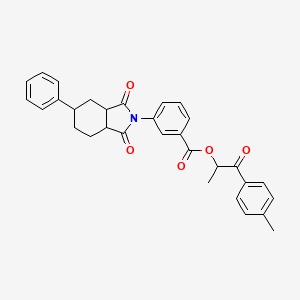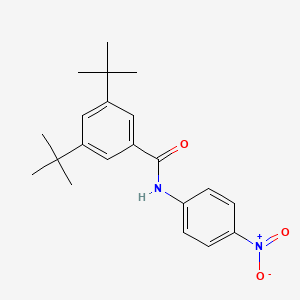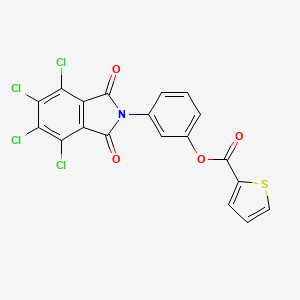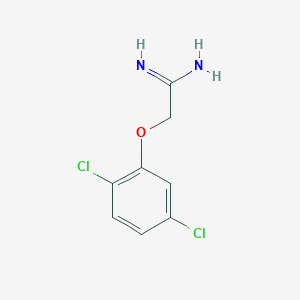![molecular formula C20H17O4P B12469177 [2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
[2-(Diphenylphosphoryl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoroso)phenoxyacetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a diphenylphosphoroso group attached to a phenoxyacetic acid backbone
Méthodes De Préparation
The synthesis of 2-(diphenylphosphoroso)phenoxyacetic acid typically involves the reaction of sodium phenolate with sodium chloroacetate in hot water. The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . The reaction can be summarized as follows:
-
Formation of Sodium Phenolate: : [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]
-
Reaction with Sodium Chloroacetate: : [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{COONa} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{NaCl} ]
-
Acidification: : [ \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + \text{NaCl} ]
Analyse Des Réactions Chimiques
2-(Diphenylphosphoroso)phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to phosphine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Diphenylphosphoroso)phenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(diphenylphosphoroso)phenoxyacetic acid involves its interaction with molecular targets through its phosphoroso group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The pathways involved in its action include the formation of stable complexes with metal ions, which can influence various biochemical processes.
Comparaison Avec Des Composés Similaires
2-(Diphenylphosphoroso)phenoxyacetic acid can be compared with other phenoxyacetic acid derivatives such as:
Phenoxyacetic Acid: A simpler compound without the phosphoroso group, used as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a dichloro substitution on the phenoxy ring.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another herbicide with a methyl and chloro substitution.
Propriétés
Formule moléculaire |
C20H17O4P |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-(2-diphenylphosphorylphenoxy)acetic acid |
InChI |
InChI=1S/C20H17O4P/c21-20(22)15-24-18-13-7-8-14-19(18)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
Clé InChI |
YASCKQPLMKMQMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)

![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
![5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)

![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)
![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)

![methyl 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12469157.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)


